molecular formula C11H11NO B598360 (8-Methylquinolin-6-yl)methanol CAS No. 122149-28-4

(8-Methylquinolin-6-yl)methanol

Cat. No. B598360
M. Wt: 173.215
InChI Key: RXICFWJXDPDTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(8-Methylquinolin-6-yl)methanol” is a chemical compound with the formula C11H11NO. It is used in scientific research and development and in the manufacture of substances . It is also identified by the code 4H56-1-HU and the CAS No 122149-28-4 .


Synthesis Analysis

Quinoline derivatives, such as “(8-Methylquinolin-6-yl)methanol”, are synthesized through various methods. One common approach is the Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide . Aromatic nucleophilic substitution reaction is used to introduce various nucleophiles in place of chlorine under different reaction conditions . The carbaldehyde group is then oxidized by the permanganate method and reduced with metallic sodium in methanol and ethanol .


Chemical Reactions Analysis

Quinoline derivatives, including “(8-Methylquinolin-6-yl)methanol”, are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety And Hazards

“(8-Methylquinolin-6-yl)methanol” may cause skin and eye irritation and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Quinoline derivatives, including “(8-Methylquinolin-6-yl)methanol”, have a wide range of biological and pharmacological activities, making them an important class of heterocyclic compounds for new drug development . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction in this field involves the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

(8-methylquinolin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-5-9(7-13)6-10-3-2-4-12-11(8)10/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXICFWJXDPDTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Methylquinolin-6-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.